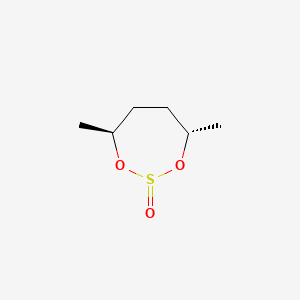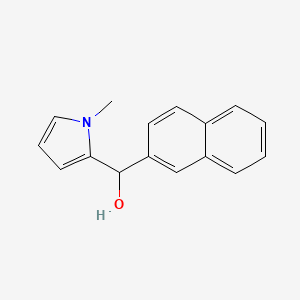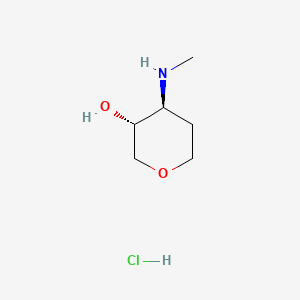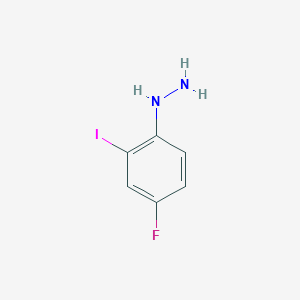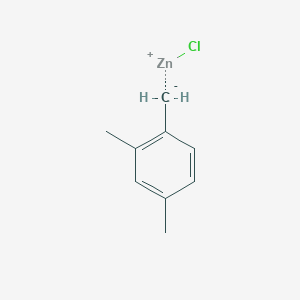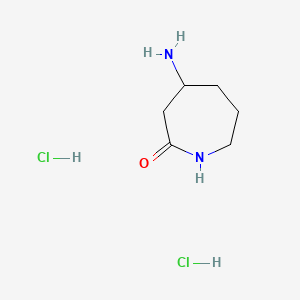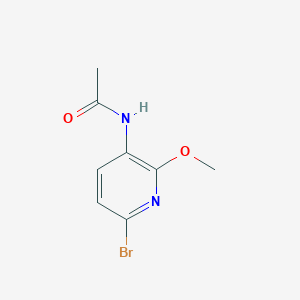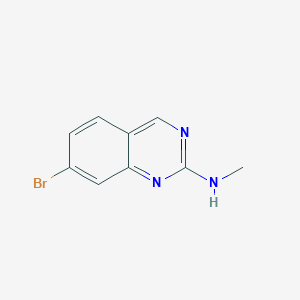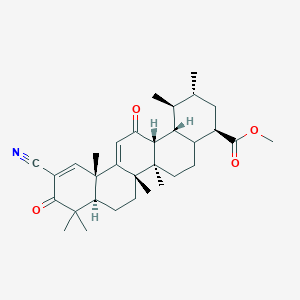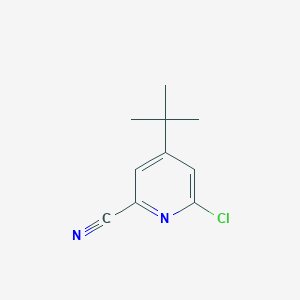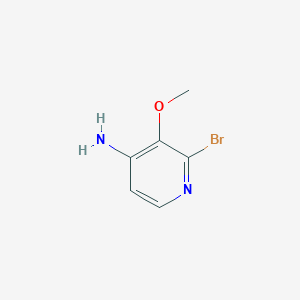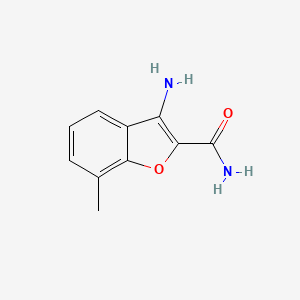![molecular formula C5H3Cl2N3O B13917766 N-[(4,6-dichloropyrimidin-2-yl)methylidene]hydroxylamine](/img/structure/B13917766.png)
N-[(4,6-dichloropyrimidin-2-yl)methylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4,6-dichloropyrimidin-2-yl)methylidene]hydroxylamine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are widely used in pharmaceuticals, agrochemicals, and other industrial applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,6-dichloropyrimidin-2-yl)methylidene]hydroxylamine typically involves the reaction of 4,6-dichloropyrimidine with hydroxylamine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and more efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4,6-dichloropyrimidin-2-yl)methylidene]hydroxylamine undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or alkoxides.
Condensation Reactions: It can participate in condensation reactions with various aldehydes and ketones to form Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alkoxides, and thiols.
Condensation: Reagents such as aldehydes and ketones are used, often in the presence of a catalyst like acetic acid.
Major Products Formed
Substitution Products: Amino-substituted pyrimidines, alkoxy-substituted pyrimidines.
Condensation Products: Schiff bases and other condensation products.
Applications De Recherche Scientifique
N-[(4,6-dichloropyrimidin-2-yl)methylidene]hydroxylamine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-[(4,6-dichloropyrimidin-2-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution and condensation reactions. It can also form complexes with metal ions, which may play a role in its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Dichloropyrimidine: A precursor in the synthesis of N-[(4,6-dichloropyrimidin-2-yl)methylidene]hydroxylamine.
2-Amino-4,6-dichloropyrimidine: Another pyrimidine derivative with similar reactivity.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to form Schiff bases and its potential biological activity make it a valuable compound in scientific research .
Propriétés
Formule moléculaire |
C5H3Cl2N3O |
|---|---|
Poids moléculaire |
192.00 g/mol |
Nom IUPAC |
N-[(4,6-dichloropyrimidin-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C5H3Cl2N3O/c6-3-1-4(7)10-5(9-3)2-8-11/h1-2,11H |
Clé InChI |
FBSFRTACYCNXNV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(N=C1Cl)C=NO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


